molecular formula C15H23N3O B3308260 N-(4-aminophenyl)-3-(azepan-1-yl)propanamide CAS No. 937607-99-3

N-(4-aminophenyl)-3-(azepan-1-yl)propanamide

Cat. No. B3308260
CAS RN: 937607-99-3
M. Wt: 261.36 g/mol
InChI Key: MCLSVFCFXFMFCN-UHFFFAOYSA-N
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Description

“N-(4-aminophenyl)-3-(azepan-1-yl)propanamide” is a chemical compound with the molecular formula C13H18N2O . It is also known as "(4-Aminophenyl)(azepan-1-yl)methanone" .


Molecular Structure Analysis

The molecular structure of “N-(4-aminophenyl)-3-(azepan-1-yl)propanamide” consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure detailing the arrangement of these atoms is not provided in the available resources.


Chemical Reactions Analysis

The specific chemical reactions involving “N-(4-aminophenyl)-3-(azepan-1-yl)propanamide” are not detailed in the available resources. Chemical reactions would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-aminophenyl)-3-(azepan-1-yl)propanamide” such as its melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Protein Kinase B (PKB) Inhibition

Research into novel azepane derivatives has focused on their potential as PKB inhibitors. Azepane derivatives were prepared and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds were designed based on molecular modeling studies, leading to the identification of derivatives with high activity against PKB-alpha and improved plasma stability. Such compounds are crucial for developing new therapeutic agents targeting diseases where PKB plays a key role (Breitenlechner et al., 2004).

Anticonvulsant Activity

Several studies have synthesized and tested compounds related to N-(4-aminophenyl)-3-(azepan-1-yl)propanamide for anticonvulsant activity. These compounds are part of a broader search for new antiepileptic drugs (AEDs) that can offer effective treatment options for various seizure disorders. Some synthesized compounds showed broad spectra of activity across preclinical seizure models, indicating their potential as new therapeutic options for epilepsy (Kamiński et al., 2015).

Antimicrobial Activity

Novel derivatives have also been explored for their immunosuppressive and antimicrobial activities. These studies aim to identify compounds with significant inhibitory activity against various bacterial and fungal strains. Such research is vital for developing new antibiotics and antifungal agents in response to the growing concern over antimicrobial resistance (Giraud et al., 2010).

Antioxidant and Anticancer Activity

Investigations into the antioxidant and anticancer activities of novel derivatives have identified compounds with promising efficacy. These studies focus on the potential of such compounds to scavenge free radicals and exhibit cytotoxicity against cancer cell lines, providing a foundation for future anticancer therapies (Tumosienė et al., 2020).

Neurokinin-1 Receptor Antagonism

Research into compounds suitable for clinical administration as neurokinin-1 receptor antagonists has led to the development of orally active, water-soluble compounds. These findings are crucial for creating new treatments for conditions like emesis and depression, highlighting the therapeutic potential of N-(4-aminophenyl)-3-(azepan-1-yl)propanamide related compounds (Harrison et al., 2001).

Mechanism of Action

The mechanism of action for “N-(4-aminophenyl)-3-(azepan-1-yl)propanamide” is not specified in the available resources. The mechanism of action for a compound typically refers to how it interacts at the molecular level, often in a biological context .

Safety and Hazards

The safety and hazards associated with “N-(4-aminophenyl)-3-(azepan-1-yl)propanamide” are not detailed in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-(4-aminophenyl)-3-(azepan-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c16-13-5-7-14(8-6-13)17-15(19)9-12-18-10-3-1-2-4-11-18/h5-8H,1-4,9-12,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLSVFCFXFMFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222930
Record name N-(4-Aminophenyl)hexahydro-1H-azepine-1-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-3-(azepan-1-yl)propanamide

CAS RN

937607-99-3
Record name N-(4-Aminophenyl)hexahydro-1H-azepine-1-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937607-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)hexahydro-1H-azepine-1-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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